molecular formula C13H16 B2437079 (2,4-Dimethylpenta-1,3-dien-1-yl)benzene CAS No. 74312-62-2

(2,4-Dimethylpenta-1,3-dien-1-yl)benzene

Cat. No. B2437079
CAS RN: 74312-62-2
M. Wt: 172.271
InChI Key: JNYUCBGTSGGRAV-UHFFFAOYSA-N
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Description

“(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” is a chemical compound with the molecular formula C13H16 . It has been used to study the structure of its various conformational isomers and their vibrational spectra .


Molecular Structure Analysis

The molecular structure of “(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” can be viewed using Java or Javascript . The average mass of the molecule is 176.298 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” include its molecular weight, density, melting point, boiling point, structure, and formula .

Scientific Research Applications

Photochemistry and Photophysics

This compound absorbs ultraviolet (UV) light due to its conjugated system. Researchers study its photochemical behavior, including excited-state reactions and fluorescence. Applications include UV-absorbing coatings, photostabilizers for polymers, and fluorescent probes in biological imaging.

For further reading, you can find more information about this compound in the NIST Chemistry WebBook . Additionally, it is available for scientific research needs from suppliers like Molport .

Safety and Hazards

The compound 2,4-Dimethyl-1,3-pentadiene has hazard statements H225 - H315 - H319 - H335 and precautionary statements P210 - P302 + P352 - P305 + P351 + P338 . It’s classified as Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

[(1E)-2,4-dimethylpenta-1,3-dienyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYUCBGTSGGRAV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=CC1=CC=CC=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=C/C1=CC=CC=C1)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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